molecular formula C18H16FN3O2 B10905514 methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10905514
M. Wt: 325.3 g/mol
InChI Key: MZYZALZZYCOOBQ-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with cyclopropylamine can yield an intermediate, which is then subjected to further reactions to form the desired pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines[5][5].

Scientific Research Applications

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclopropyl-1-(4-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 3-cyclopropyl-1-(4-bromophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 3-cyclopropyl-1-(4-methylphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

The uniqueness of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to certain targets compared to its analogs .

Properties

IUPAC Name

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-10-9-14(18(23)24-2)15-16(11-3-4-11)21-22(17(15)20-10)13-7-5-12(19)6-8-13/h5-9,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYZALZZYCOOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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